N-5-quinolinyl-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

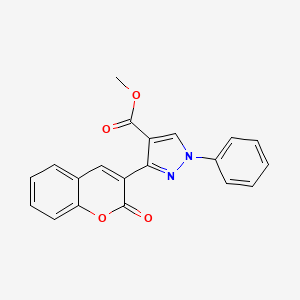

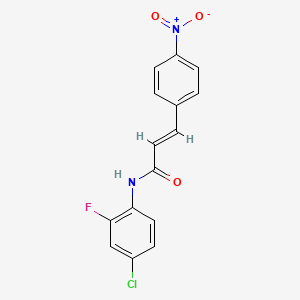

“N-5-quinolinyl-2-thiophenecarboxamide” is a chemical compound with the molecular formula C14H10N2OS .

Molecular Structure Analysis

The molecular structure of “N-5-quinolinyl-2-thiophenecarboxamide” consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The average mass of the molecule is 254.307 Da .Scientific Research Applications

Synthesis of Heterocyclic Compounds

“N-(quinolin-5-yl)thiophene-2-carboxamide” can be used in the synthesis of heterocyclic compounds. For instance, it has been used in the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline . This compound was obtained by treating N-(quinolin-5-yl)thiophene-2-carboxamide with excess diphosphorus pentasulfide in anhydrous pyridine .

Electrophilic Substitution Reactions

The oxidation product of “N-(quinolin-5-yl)thiophene-2-carboxamide” can be subjected to electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation . These reactions lead to the formation of the corresponding derivatives substituted exclusively at the 5-position of the thiophene ring .

Development of Pharmaceuticals

Thiophene-based analogs, like “N-(quinolin-5-yl)thiophene-2-carboxamide”, have been studied as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . “N-(quinolin-5-yl)thiophene-2-carboxamide” could potentially be used in similar applications.

Development of Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . “N-(quinolin-5-yl)thiophene-2-carboxamide” could potentially be used in the development of these semiconductors.

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . “N-(quinolin-5-yl)thiophene-2-carboxamide” could potentially be used in similar applications.

Mechanism of Action

Mode of Action

It is known that the compound is synthesized through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride . The resulting compound can undergo various electrophilic substitution reactions, leading to the formation of derivatives substituted at the 5-position of the thiophene ring .

Biochemical Pathways

It is known that quinoline derivatives play a significant role in modern theoretical and applied chemistry, including the synthesis of efficient pharmaceuticals

properties

IUPAC Name |

N-quinolin-5-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-14(13-7-3-9-18-13)16-12-6-1-5-11-10(12)4-2-8-15-11/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQLHFPGSNXEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(quinolin-5-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)

![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)

![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)

![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)

![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)